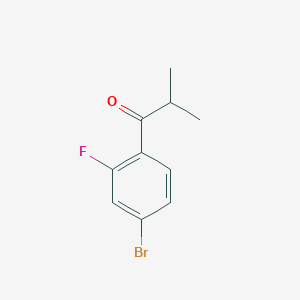

1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCRHUDRWIOKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801303-32-2 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-one, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The primary focus of this document is a detailed exploration of the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with isobutyryl chloride, a robust and industrially scalable method. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and discuss critical process parameters. Furthermore, alternative synthetic strategies, including the Grignard reaction, will be evaluated to offer a comparative perspective for researchers and process chemists. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing both theoretical insights and practical, actionable laboratory procedures.

Introduction: The Significance of this compound

The substituted phenylpropanone scaffold is a recurring motif in a multitude of biologically active molecules. Specifically, this compound serves as a crucial building block in medicinal chemistry. The presence of the bromine and fluorine atoms on the phenyl ring offers distinct advantages for drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity. A thorough understanding of its synthesis is therefore paramount for the efficient and cost-effective production of novel therapeutic agents.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with isobutyryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[1]

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[2] The key steps are as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of isobutyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[2]

-

Electrophilic Aromatic Substitution: The π-electrons of the 1-bromo-3-fluorobenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.[3]

The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of the reaction. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. However, due to steric hindrance from the ortho-substituents, the acylation is expected to occur predominantly at the para-position relative to the fluorine atom.

Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

1-Bromo-3-fluorobenzene

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

-

Formation of the Acylium Ion: Slowly add isobutyryl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride in dichloromethane via the addition funnel over 15-20 minutes. Maintain the temperature at 0 °C.

-

Addition of the Aromatic Substrate: After the addition of isobutyryl chloride is complete, add 1-bromo-3-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₀BrFO | [2] |

| Molecular Weight | 245.09 g/mol | [2] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | N/A |

| Expected Yield | 70-85% | Estimated based on similar reactions |

| Purity | >95% (after purification) | N/A |

Visualization of the Friedel-Crafts Acylation Pathway

Caption: Friedel-Crafts acylation pathway for the synthesis of the target compound.

Alternative Synthesis Pathway: Grignard Reaction

An alternative and powerful method for the synthesis of this compound involves the use of a Grignard reagent. This approach offers a different retrosynthetic disconnection and can be advantageous in certain contexts.

General Strategy

This pathway involves the preparation of a Grignard reagent from a suitable aryl halide, followed by its reaction with an appropriate electrophile. A plausible route would be the reaction of 4-bromo-2-fluorophenylmagnesium bromide with isobutyryl chloride.

-

Formation of the Grignard Reagent: 1,4-dibromo-2-fluorobenzene is reacted with magnesium metal in an ethereal solvent like anhydrous diethyl ether or tetrahydrofuran (THF) to form 4-bromo-2-fluorophenylmagnesium bromide.[4] The initiation of this reaction can sometimes be challenging and may require activation of the magnesium surface.

-

Reaction with Acyl Chloride: The prepared Grignard reagent is then reacted with isobutyryl chloride at low temperatures. The highly nucleophilic carbon-magnesium bond attacks the electrophilic carbonyl carbon of the acyl chloride. This initially forms a ketone, which can then react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[5] To favor the formation of the ketone, the reaction is typically carried out at low temperatures and with careful control of stoichiometry.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to ensure the successful formation and reaction of the Grignard reagent.[4]

-

Low Temperature: The reaction between the Grignard reagent and the acyl chloride is highly exothermic. Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) helps to control the reaction rate and minimize side reactions, including the over-addition to form the tertiary alcohol.

Visualization of the Grignard Reaction Pathway

Sources

physicochemical properties of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one

Abstract

This technical guide provides a comprehensive analysis of the . Given the limited availability of published experimental data for this specific molecule, this document establishes a predictive framework grounded in established chemical principles and provides robust, field-proven methodologies for its empirical characterization. As a Senior Application Scientist, the focus is not merely on presenting data but on elucidating the causality behind experimental choices and ensuring a self-validating analytical workflow. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for synthesis, formulation, or analytical development.

Part 1: Molecular Profile and Predicted Properties

A foundational understanding of a molecule begins with its structural and electronic characteristics. These features dictate its macroscopic physical properties and its interactions in a chemical or biological system.

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₀BrFO

-

Molecular Weight: 245.09 g/mol

-

CAS Number: Not assigned or readily available in public databases as of this writing.[1]

-

Chemical Structure:

The structure features a ketone carbonyl group, an isopropyl moiety, and a di-substituted aromatic ring containing both bromine and fluorine. The electron-withdrawing nature of the halogens and the carbonyl group, combined with the steric bulk of the isopropyl group, are key determinants of the molecule's reactivity and physical properties.

In Silico and Comparative Physicochemical Properties

Predictive models, based on quantitative structure-property relationships (QSPR), and comparisons with structurally similar analogs provide valuable initial estimates of a compound's behavior.

| Property | Predicted/Estimated Value | Rationale & Significance in Drug Development |

| XLogP3 | ~3.5 - 4.5 | The high lipophilicity, driven by the bromophenyl ring and alkyl chain, suggests low aqueous solubility but good membrane permeability. This is a critical parameter for predicting oral absorption. For comparison, the related compound 1-(4-Bromo-2-fluorophenyl)ethan-1-one has a calculated XLogP3 of 2.4.[2] |

| Boiling Point | >250 °C (at 760 mmHg) | The high molecular weight and polarity of the carbonyl group lead to strong intermolecular dipole-dipole interactions, resulting in a high boiling point compared to non-polar analogs.[3] |

| Melting Point | 40 - 70 °C | The final value is highly dependent on the crystal lattice packing. The irregular substitution pattern may disrupt efficient packing, leading to a moderate melting point. For comparison, the synthesis of a similar ketone, 4-bromo-4'-fluorobenzophenone, yields a solid with a melting point of 106-107 °C.[4] |

| Water Solubility | Low (<0.1 g/L) | The dominant hydrophobic character of the molecule significantly outweighs the polar contribution of the ketone group, predicting poor solubility in aqueous media.[3] |

| Polar Surface Area | 17.1 Ų | This value, based on the carbonyl oxygen, is identical to that of other simple ketones.[2][5][6][7][8] It suggests the molecule has the potential for polar interactions but is not dominated by them. |

Part 2: Experimental Determination of Core Properties

The following sections detail the standard operating procedures for empirically verifying the predicted physicochemical properties. The causality behind each step is explained to ensure methodological integrity.

Determination of Melting and Boiling Points

Expertise & Rationale: The melting point is a critical indicator of purity, while the boiling point reflects the compound's volatility. For a novel compound, these are the first experimental values to be determined. The choice of vacuum distillation for the boiling point is crucial to prevent thermal decomposition at high temperatures.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Grind the crystalline solid into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2 °C) is indicative of high purity.

Workflow for Purity Assessment via Melting Point

Caption: Workflow for melting point determination and purity validation.

Solubility Profiling

Expertise & Rationale: Solubility is paramount for any compound intended for biological screening or formulation. We must assess solubility in both aqueous and organic solvents to understand its behavior in assays (using DMSO as a stock) and its potential for formulation. A kinetic solubility assay using HPLC is a rapid and reliable method.

Experimental Protocol: Kinetic Solubility in Aqueous Buffer and DMSO

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO.

-

Serial Dilution: Create a serial dilution of the stock solution in DMSO in a 96-well plate.

-

Aqueous Addition: Add a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to each well and mix thoroughly. This rapid addition from a DMSO stock can induce precipitation of poorly soluble compounds.

-

Incubation: Allow the plate to equilibrate at room temperature for 2 hours.

-

Separation: Centrifuge the plate to pellet any precipitated compound.

-

Analysis: Analyze the supernatant using a calibrated HPLC-UV method.

-

Quantification: Compare the concentration in the supernatant to the initial concentration to determine the solubility limit.

Part 3: Spectroscopic and Spectrometric Characterization

Structural confirmation is non-negotiable. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the gold standard for structural elucidation. ¹H NMR will confirm the proton environment, including the characteristic splitting of the isopropyl group and the distinct signals of the aromatic protons. ¹³C NMR will confirm the number of unique carbon environments.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Region (δ 7.0-8.0 ppm): Three protons on the phenyl ring will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. The proton ortho to the fluorine will show a characteristic doublet of doublets.

-

Isopropyl Methine (δ 3.0-3.5 ppm): This single proton (CH) will be a multiplet (septet) due to coupling with the six methyl protons. It is shifted downfield by the adjacent carbonyl group.

-

Isopropyl Methyls (δ 1.1-1.3 ppm): The six protons of the two methyl groups (CH₃) will appear as a doublet, coupled to the single methine proton. This 6H doublet is a hallmark of an isopropyl group adjacent to a chiral center or prochiral center.[9]

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Carbonyl (C=O): ~195-205 ppm.

-

Aromatic Carbons: 115-165 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant.

-

Isopropyl Methine (CH): ~35-45 ppm.

-

Isopropyl Methyls (CH₃): ~18-25 ppm.

Conceptual ¹H NMR Signal Map

Caption: A conceptual diagram of the predicted ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The most prominent signal will be from the ketone's carbonyl group.[10]

Key Expected IR Absorptions (cm⁻¹):

-

~3050-3100 cm⁻¹: Aromatic C-H stretch.

-

~2870-2960 cm⁻¹: Aliphatic C-H stretch (from the isopropyl group).

-

~1685-1705 cm⁻¹: A strong, sharp absorption characteristic of the C=O (ketone) stretch. Conjugation with the aromatic ring typically lowers the frequency from the standard ~1715 cm⁻¹.[10]

-

~1550-1600 cm⁻¹: Aromatic C=C ring stretches.

-

~1200-1250 cm⁻¹: C-F stretch.

-

~1000-1100 cm⁻¹: C-Br stretch.

Mass Spectrometry (MS)

Expertise & Rationale: High-resolution mass spectrometry (HRMS) provides the most accurate mass measurement, confirming the molecular formula. The fragmentation pattern in the mass spectrum offers corroborating structural evidence. The presence of bromine provides a definitive isotopic signature.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed.

-

Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity (M⁺ and M+2), which is a definitive confirmation of a single bromine atom in the molecule.

-

Key Fragments: Expect fragmentation via alpha-cleavage adjacent to the carbonyl group, leading to the loss of the isopropyl radical (•C₃H₇) and the formation of a stable acylium ion.

Part 4: Safety and Handling

Trustworthiness: While specific toxicological data for this compound is unavailable, its structure warrants a cautious approach. Structurally related halogenated aromatic ketones can be irritants and may be harmful if ingested or absorbed through the skin.[5][7][11][12]

Standard Handling Procedures:

-

Engineering Controls: Always handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[11][12] For eye contact, flush with water for at least 15 minutes.[11][12] Seek medical attention if irritation persists.

References

-

Safety Data Sheet for 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one . KISHIDA CHEMICAL CO., LTD. Available at: [Link]

-

1-(4-Bromo-2-fluorophenyl)ethan-1-one . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information for a scientific article . ACS Publications. (Note: This is a generic reference to a supporting information document that contains spectral data for similar compounds). Available at: [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one . ResearchGate. Available at: [Link]

-

2-Bromo-1-(4-fluorophenyl)propan-1-one . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

4-Bromo-1-(4-fluorophenyl)butan-1-one . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Physical Properties of Ketones and Aldehydes . OpenOChem Learn. Available at: [Link]

- Method of analysis of aldehyde and ketone by mass spectrometry. Google Patents.

-

Method for the determination of aldehydes and ketones in ambient air using HPLC . U.S. Environmental Protection Agency. Available at: [Link]

-

This compound . ASCA GmbH. Available at: [Link]

-

The determination of ketone bodies: preanalytical, analytical and physiological considerations . PubMed. Available at: [Link]

-

1-Bromo-1-(2-fluorophenyl)-2-propanone . Pharmaffiliates. Available at: [Link]

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 4-bromo-4'-fluorobenzophenone . PrepChem.com. Available at: [Link]

-

(2R)-2-bromo-4-methyl-1-phenylpentan-1-one . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. Available at: [Link]

-

1H NMR spectrum of 1-bromo-2-methylpropane . Doc Brown's Chemistry. Available at: [Link]

-

Solving a Structure Based on IR and NMR Spectra . YouTube video by Tony St John. Available at: [Link]

-

1-(2-bromo-4-fluorophenyl)propan-2-one . PubChemLite. Available at: [Link]

Sources

- 1. This compound | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 2. 1-(4-Bromo-2-fluorophenyl)ethan-1-one | C8H6BrFO | CID 21938581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. prepchem.com [prepchem.com]

- 5. 2-Bromo-1-(4-fluorophenyl)propan-1-one | C9H8BrFO | CID 13051652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1-(4-fluorophenyl)butan-1-one | C10H10BrFO | CID 12285440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2R)-2-bromo-4-methyl-1-phenylpentan-1-one | C12H15BrO | CID 129363763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. kishida.co.jp [kishida.co.jp]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-one, a halogenated aromatic ketone with significant potential as a building block in medicinal chemistry and materials science. Due to the limited availability of a registered CAS number for this specific compound, this guide will also draw upon data from closely related analogues to present a thorough profile. We will delve into a plausible synthetic route, expected analytical characteristics, potential applications in drug discovery, and essential safety and handling protocols.

Chemical Identity and Structural Analogs

This compound is an aromatic ketone characterized by a phenyl ring substituted with a bromine atom at the para position and a fluorine atom at an ortho position. The ring is acylated with an isobutyryl group.

Core Compound Profile:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀BrFO |

| Molecular Weight | 245.09 g/mol |

| CAS Number | Not available |

The precise substitution pattern of the bromine and fluorine atoms on the phenyl ring, combined with the isopropyl ketone moiety, makes this compound a versatile intermediate for introducing specific steric and electronic properties into larger molecules.

Proposed Synthesis: Friedel-Crafts Acylation

A robust and widely applicable method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[1][2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

The proposed synthesis of this compound involves the reaction of 1-bromo-3-fluorobenzene with isobutyryl chloride and a Lewis acid catalyst.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[4] The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the isobutyryl chloride, facilitating the cleavage of the C-Cl bond to generate the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 1-bromo-3-fluorobenzene to form a resonance-stabilized carbocation intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the final ketone product.

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one

This technical guide provides an in-depth analysis of the spectral data for the compound 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one. The intended audience includes researchers, scientists, and professionals in the field of drug development who rely on a detailed understanding of molecular structure and characterization. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive structural elucidation of this target molecule.

Introduction: The Importance of Spectroscopic Analysis

In the realm of synthetic chemistry and drug discovery, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's atomic and molecular properties. For a molecule such as this compound, a substituted aromatic ketone, each spectroscopic method offers a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

-

Infrared (IR) spectroscopy identifies the functional groups present.

-

Mass Spectrometry (MS) determines the molecular weight and provides insights into the fragmentation patterns.

This guide will not only present the spectral data but also explain the rationale behind the experimental methodologies and the logic of spectral interpretation, empowering the reader to apply these principles to their own research.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectral data is contingent upon meticulous experimental technique. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Solvent Selection: Deuterated chloroform (CDCl3) is a common solvent for NMR analysis due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual proton signal.[1] The chemical shifts of the residual solvent peak (¹H: ~7.26 ppm; ¹³C: ~77.16 ppm) serve as a convenient internal reference.[1][2]

Sample Preparation Protocol:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe.

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

-

¹H NMR:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

-

¹³C NMR:

Infrared (IR) Spectroscopy

Rationale for Sample Preparation (KBr Pellet Method): The potassium bromide (KBr) pellet method is a widely used technique for analyzing solid samples.[4][5][6] KBr is transparent in the mid-infrared region, providing a non-interfering matrix for the sample.[4][6]

KBr Pellet Preparation Protocol:

-

Gently grind 1-2 mg of the sample into a fine powder using an agate mortar and pestle.[4][5]

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.[5] It is crucial to use dry KBr as water exhibits strong IR absorption bands that can obscure sample signals.[4]

-

Briefly and gently mix the sample and KBr to ensure uniform dispersion.[4]

-

Transfer the mixture to a pellet die and apply pressure (typically 8-10 metric tons) using a hydraulic press to form a transparent or translucent pellet.[4][6][7]

Mass Spectrometry (MS)

Rationale for Ionization Method (Electron Ionization): Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.[8][9]

Sample Introduction and Analysis:

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][9]

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Spectral Data and Interpretation

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.4-7.6 | Multiplet | 3H | Aromatic Protons | The protons on the substituted benzene ring will appear in the aromatic region. Their splitting patterns will be complex due to coupling with each other and with the fluorine atom. |

| ~ 3.5-3.8 | Septet | 1H | CH | This proton is adjacent to six equivalent methyl protons, resulting in a septet (n+1 rule). It is deshielded by the adjacent carbonyl group. |

| ~ 1.2 | Doublet | 6H | 2 x CH₃ | These two methyl groups are equivalent and are split into a doublet by the adjacent single proton. |

¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.[10]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 200-205 | C=O | The carbonyl carbon of a ketone is highly deshielded and appears at a very low field.[3][11] |

| ~ 160 (doublet) | C-F | The carbon directly attached to the electronegative fluorine atom will be deshielded and will show coupling to the fluorine. |

| ~ 115-140 | Aromatic Carbons | The remaining four aromatic carbons will appear in this region. The carbon attached to the bromine will be at a higher field than the others. |

| ~ 35-40 | CH | The methine carbon is deshielded by the adjacent carbonyl group. |

| ~ 18-20 | 2 x CH₃ | The two equivalent methyl carbons will appear at a high field. |

Infrared (IR) Spectrum (Predicted)

The IR spectrum is used to identify the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the benzene ring.[12] |

| ~ 2970-2870 | Medium | Aliphatic C-H stretch | Characteristic of sp³ C-H bonds in the isopropyl group.[13] |

| ~ 1700-1680 | Strong, Sharp | C=O stretch | The carbonyl group of an aromatic ketone absorbs strongly in this region. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic ketone.[12][14] |

| ~ 1600, 1475 | Medium | C=C stretch | Aromatic ring vibrations.[12] |

| ~ 1250-1200 | Strong | C-F stretch | The carbon-fluorine bond stretch is typically strong. |

| ~ 600-500 | Medium | C-Br stretch | The carbon-bromine bond stretch appears in the fingerprint region.[13] |

Mass Spectrum (Predicted)

The mass spectrum provides the molecular weight and fragmentation pattern. The presence of bromine is readily identified by the characteristic M+2 isotopic peak, with the ⁷⁹Br and ⁸¹Br isotopes being in an approximate 1:1 ratio.

| m/z | Assignment | Rationale |

| 244/246 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one bromine atom. |

| 201/203 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. This is a common fragmentation for ketones. |

| 183/185 | [C₇H₄BrFO]⁺ | Aromatic fragment. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Visualization of Interpretation Workflows

The following diagrams illustrate the logical flow for interpreting the spectral data.

Caption: Workflow for Spectroscopic Data Integration.

Caption: Key Fragmentation Pathways in EI-MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural elucidation of this compound. Each technique offers complementary information, and when analyzed in concert, they allow for the unambiguous confirmation of the molecule's identity. The methodologies and interpretation principles outlined in this guide serve as a robust framework for the characterization of novel chemical entities.

References

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Unknown Author. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

-

Kintek Press. (n.d.). How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The infrared carbonyl stretching bands of ring substituted acetophenones. Canadian Journal of Chemistry, 35(5), 504-515. Retrieved from [Link]

-

Dhama, K. S., & Stothers, J. B. (1965). Carbon-13 N.M.R. spectra of substituted acetophenones. Canadian Journal of Chemistry, 43(3), 510-520. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

-

ResearchGate. (n.d.). Main EI‐MS fragmentation patterns of 6. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated samples of p-hydroxyacetophenone. Retrieved from [Link]

-

StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)propan-1-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ultrasonic Assisted Dimeric Cinchona based Chiral Phase Transfer Catalysts for Highly Enanatioselective Synthesis of Epoxidation of α, β- Unsaturated Ketones - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromo-2-fluorophenyl)ethan-1-one. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Crunch Chemistry. (2022, December 18). Everything you need to know about C-13 NMR spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electrochemical 1,4-Reduction of α, β-Unsaturated Ketones with Methanol and Ammonium Chloride as Hydrogen Sources. Retrieved from [Link]

-

Science Ready. (2021, July 7). Carbon-13 NMR Spectroscopy: What You Need to Know // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-bromophenyl)-. Retrieved from [Link]

Sources

- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 2. rsc.org [rsc.org]

- 3. Everything you need to know about C-13 NMR spectroscopy - Crunch Chemistry [crunchchemistry.co.uk]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. shimadzu.com [shimadzu.com]

- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 7. m.youtube.com [m.youtube.com]

- 8. thiele.ruc.dk [thiele.ruc.dk]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. app.studyraid.com [app.studyraid.com]

- 13. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. cdnsciencepub.com [cdnsciencepub.com]

Solubility Profile of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one: A Methodological and Predictive Analysis for Drug Development

An In-depth Technical Guide

Abstract

The characterization of a compound's solubility is a cornerstone of early-phase drug development, directly influencing its bioavailability, formulation, and overall therapeutic potential.[1][2] This guide provides a comprehensive technical framework for determining and understanding the solubility of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one, a halogenated aromatic ketone of interest to the pharmaceutical industry. While specific experimental data for this compound is not publicly available, this document, written from the perspective of a Senior Application Scientist, outlines the fundamental principles governing its solubility, provides a detailed, self-validating protocol for its experimental determination using the gold-standard shake-flask method, and offers a predictive analysis of its behavior in a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this and structurally similar molecules.

Introduction: The Criticality of Solubility

In the journey from a chemical entity to a therapeutic agent, solubility is a primary gatekeeper of success. A compound must dissolve to be absorbed and exert its pharmacological effect. This compound is a molecule with structural motifs—a halogenated phenyl ring and a ketone group—common in medicinal chemistry. Understanding its interaction with various solvents is not merely an academic exercise; it is a critical step in lead optimization and formulation development.[1] Low solubility can lead to erratic absorption, poor bioavailability, and challenges in creating viable dosage forms, ultimately causing costly failures in later development stages.[1][2]

This guide will deconstruct the factors influencing the solubility of this specific molecule and provide a rigorous, repeatable methodology for its quantification.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the guiding tenet of solubility, stating that substances with similar polarities are more likely to be soluble in one another.[3][4][5] This is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Analysis of this compound:

-

Polar Regions: The molecule possesses a polar carbonyl (C=O) group, which can act as a hydrogen bond acceptor. The electronegative fluorine and bromine atoms also contribute to the molecule's overall polarity through dipole-dipole interactions.

-

Nonpolar Regions: The phenyl ring and the isopropyl group (-CH(CH3)2) constitute the nonpolar, lipophilic portions of the molecule.

This duality suggests that this compound is a moderately polar compound. Its solubility will be a function of a solvent's ability to favorably interact with both its polar functional groups and its nonpolar backbone. We can therefore predict that it will exhibit limited solubility in highly polar protic solvents like water and in highly nonpolar solvents like hexane, but will likely show good solubility in solvents of intermediate polarity, such as acetone or ethanol.[4]

Experimental Determination of Thermodynamic Solubility

To move from prediction to quantification, a robust experimental method is required. The shake-flask method is widely considered the gold standard for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a saturated solution after a prolonged equilibration period.[6] This contrasts with kinetic solubility assays, which are faster but can overestimate solubility due to the formation of supersaturated solutions.[2][6]

The Experimental Workflow

The process for determining thermodynamic solubility is a sequential and meticulous workflow designed to ensure equilibrium is reached and accurately measured. The causality behind this workflow is to isolate and quantify the solute concentration in a truly saturated solution, free from suspended solids.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method

This protocol is designed to be self-validating by including steps to ensure equilibrium has been reached and that the analytical method is accurate.

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials (e.g., 20 mL) with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pipettes

-

Syringes and 0.22 µm chemical-resistant filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of Vials:

-

Add an excess amount of this compound to several vials for each solvent to be tested. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[6] A starting point is ~10-20 mg of the compound.

-

Causality: Adding excess solid ensures that the solvent becomes fully saturated and that the system reaches equilibrium with the solid phase.[6]

-

-

Solvent Addition:

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and moderate agitation (e.g., 150 rpm).

-

Equilibrate for a minimum of 24 hours. To validate the equilibration time, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.[1][7]

-

Causality: Continuous agitation facilitates the dissolution process, while a long incubation period ensures the system reaches a true thermodynamic equilibrium.[1]

-

-

Phase Separation:

-

Remove vials from the shaker and let them stand undisturbed for at least 1-2 hours to allow undissolved solids to settle.

-

Carefully draw the supernatant into a syringe, avoiding any solid particles.

-

Attach a 0.22 µm syringe filter and dispense the clear filtrate into a clean HPLC vial.

-

Causality: Filtration is a critical step to separate the saturated liquid phase from the solid phase. The small pore size (0.22 µm) ensures no fine particulates interfere with the subsequent concentration analysis.

-

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Create a calibration curve by making a series of dilutions from the stock solution.

-

Analyze the calibration standards and the filtered samples by a validated HPLC-UV method. The wavelength for detection should be set to the λmax of the compound.

-

The concentration of the filtered sample is determined by interpolating its peak area from the linear calibration curve.

-

Causality: An external calibration curve provides a reliable and accurate means to convert the analytical signal (UV absorbance) into a precise concentration, which is the definition of solubility.

-

Data Presentation and Predictive Analysis

The results of the solubility experiments should be presented in a clear, structured format to allow for easy comparison and interpretation.

Tabulated Solubility Data

The following table provides a template for presenting the experimentally determined solubility of this compound, populated with predictive, hypothetical data based on chemical principles.

| Solvent | Solvent Class | Polarity Index | Predicted Solubility at 25°C (mg/mL) |

| Hexane | Nonpolar | 0.1 | < 1 |

| Toluene | Nonpolar (Aromatic) | 2.4 | 20 - 50 |

| Dichloromethane | Polar Aprotic | 3.1 | > 100 |

| Acetone | Polar Aprotic | 5.1 | > 200 |

| Ethanol | Polar Protic | 5.2 | 50 - 100 |

| Acetonitrile | Polar Aprotic | 5.8 | > 150 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 |

| Water | Polar Protic | 10.2 | < 0.1 |

Note: Polarity Index values are from established literature.[8]

Visualizing Structure-Solubility Relationships

The relationship between the compound's structure and its affinity for different solvent types can be visualized to reinforce the "like dissolves like" principle.

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. chem.ws [chem.ws]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]

Introduction: The Phenylpropanone Scaffold and the Power of Halogenation

An In-Depth Technical Guide to the Biological Activities of Halogenated Phenylpropanones

Phenylpropanones represent a class of organic compounds characterized by a three-carbon chain attached to a phenyl group, with a ketone functional group. This core structure is the foundation for a vast array of naturally occurring and synthetic molecules, including the widely studied chalcones (1,3-diphenyl-2-propen-1-ones) and flavonoids.[1][2] The inherent reactivity of the α,β-unsaturated carbonyl system in many phenylpropanone derivatives makes them privileged scaffolds in medicinal chemistry, capable of interacting with numerous biological targets.[2][3]

The strategic introduction of halogen atoms (F, Cl, Br, I) onto the phenyl rings of these compounds is a cornerstone of modern drug design. Halogenation profoundly alters a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic character.[4][5] These modifications can enhance binding affinity to target proteins, improve membrane permeability, and increase the overall potency and efficacy of the compound. This guide provides a technical overview of the significant biological activities exhibited by halogenated phenylpropanones, with a focus on their potential as antimicrobial, anticancer, and neuroprotective agents, grounded in mechanistic insights and validated experimental protocols.

Section 1: Antimicrobial Activities of Halogenated Phenylpropanones

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antibacterial and antifungal properties. Halogenated phenylpropanones, particularly chalcone derivatives, have emerged as a promising class of anti-infective agents.[1][6]

Mechanisms of Antimicrobial Action

The antimicrobial effects of these compounds are often attributed to their α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, interacting with nucleophilic residues (such as cysteine) in key microbial enzymes.[7] Furthermore, studies suggest that halogenated chalcones may exert their effects by inhibiting essential bacterial enzymes, including DNA gyrase and phosphatases involved in mycobacterial signaling pathways.[1] The presence of electron-withdrawing groups, such as halogens, on the aromatic rings is frequently associated with heightened antimicrobial potency.[1][6] For instance, pyrazine-based chalcones with 2-chloro or 2-bromo substitutions have demonstrated significant growth inhibition against Candida glabrata, Trichophyton interdigitale, and various Staphylococcus species.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[8][9]

Causality of Protocol Design: This protocol uses a serial dilution method to expose a standardized bacterial inoculum to a gradient of the test compound. Mueller-Hinton Broth (MHB) is the recommended medium as it is standardized for susceptibility testing and has low levels of inhibitors that might interfere with the compound's activity. Visual inspection for turbidity provides a clear, self-validating endpoint for growth inhibition.[9]

Step-by-Step Methodology:

-

Preparation of Standardized Inoculum:

-

Aseptically select 3-5 well-isolated colonies of the target microorganism from an agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] This standardization is critical for reproducibility.

-

Dilute this suspension as required by the specific protocol (e.g., 1:100) to achieve the final desired inoculum density in the assay plate.

-

-

Compound Dilution Series:

-

In a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.

-

In well 1, add 200 µL of the test compound at its highest desired concentration (e.g., 2X the final maximum concentration).

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (contains only MHB and inoculum).

-

Well 12 serves as the sterility control (contains only MHB).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to wells 1 through 11 to achieve the final target concentration.

-

Seal the plate and incubate at 35-37°C for 16-24 hours.

-

-

Reading and Interpretation:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

-

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Section 2: Anticancer and Antiangiogenic Activities

Halogenated phenylpropanones, particularly flavone and flavanone derivatives, exhibit significant potential in oncology through two distinct but complementary mechanisms: direct cytotoxicity towards cancer cells and inhibition of angiogenesis, the process by which tumors form new blood vessels to support their growth.[10][11]

Mechanism 1: Induction of Apoptosis

Several halogenated flavanones have been shown to be potent inducers of apoptosis (programmed cell death) in human cancer cell lines.[12] For example, 3',6-dichloroflavanone was found to be significantly more active than the standard chemotherapeutic agent etoposide against MDA-MB-231 breast cancer cells.[12] The mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase enzymes and the subsequent cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP), leading to controlled cell dismantling.[13]

Caption: Simplified intrinsic apoptosis pathway induced by halogenated compounds.

Mechanism 2: Antiangiogenesis via VEGFR2 Inhibition

Angiogenesis is critical for tumor growth and metastasis and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Certain halogenated flavones act as potent antiangiogenic agents by directly targeting the VEGF Receptor 2 (VEGFR2).[10][11] By binding to the ATP-binding site of the VEGFR2 kinase domain, these compounds inhibit its autophosphorylation, effectively blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[10] Structure-activity relationship studies have shown that specific substitutions, such as a 4-thiocarbonyl group and di-hydroxyl groups at the 5 and 7 positions, are favorable for VEGFR2 inhibition.[10]

Caption: Inhibition of the VEGFR2 signaling pathway by halogenated flavones.

Data Presentation: Cytotoxic Activity

The following table summarizes the cytotoxic potential (IC₅₀ values) of representative halogenated phenylpropanones against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 3',7-Dichloroflavanone | MCF-7 | Breast Cancer | > 50 | [12] |

| 3',6-Dichloroflavanone | MDA-MB-231 | Breast Cancer | 2.9 ± 0.9 | [12] |

| Halogenated Flavone (5b) | MCF-7 | Breast Cancer | 1.0 | [10] |

| Halogenated Thioflavone (11) | MCF-7 | Breast Cancer | 1.2 ± 0.8 | [11] |

| Halogenated Thioflavone (11) | MDA-MB-231 | Breast Cancer | 43.06 ± 1.29 | [11] |

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14]

Causality of Protocol Design: This assay provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability. The amount of formazan produced is directly proportional to the number of living cells. The final step requires solubilizing the insoluble formazan crystals to allow for spectrophotometric measurement.[14]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with a serial dilution of the halogenated phenylpropanone for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

MTT Addition: After the incubation period, remove the treatment media and add 100 µL of fresh media containing MTT solution (final concentration ~0.5 mg/mL) to each well.[14]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by viable cells.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[15]

Section 3: Neuroprotective Activities

Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and neuronal loss.[16][17] Flavonoids and related polyphenols, including halogenated derivatives, are recognized for their neuroprotective potential, acting through multiple mechanisms to protect neurons from damage and promote cognitive function.[17][18]

Mechanisms of Neuroprotection

A primary mechanism of neuroprotection for certain halogenated phenylpropanones is the inhibition of Monoamine Oxidase B (MAO-B).[19] MAO-B is an enzyme that degrades neurotransmitters like dopamine; its overactivity is implicated in the pathology of Parkinson's disease and contributes to oxidative stress. Halogenated chalcones have been identified as highly potent, selective, and reversible inhibitors of MAO-B, with the position and type of halogen greatly influencing activity.[19]

Beyond specific enzyme inhibition, these compounds exert broader neuroprotective effects through their potent antioxidant and anti-inflammatory properties.[16] They can scavenge harmful reactive oxygen species (ROS), upregulate endogenous antioxidant enzymes (like superoxide dismutase and glutathione peroxidase), and suppress inflammatory pathways in the brain, thereby protecting neurons from excitotoxicity and apoptosis.[16][18][20][21]

Workflow for In Vitro Neuroprotection Screening

Sources

- 1. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of halogenated disinfectants as potent inhibitors of 5α-reductase type 1: Potential impact on neurosteroid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. apec.org [apec.org]

- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Biological evaluation of halogenated flavone derivatives as antiangiogenic and anticancer agents - CentAUR [centaur.reading.ac.uk]

- 12. Halogenated flavanones as potential apoptosis-inducing agents: synthesis and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. noblelifesci.com [noblelifesci.com]

- 16. mdpi.com [mdpi.com]

- 17. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. preprints.org [preprints.org]

An In-Depth Technical Guide to the Safe Handling of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Novel Ketone

1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one is a halogenated aromatic ketone of increasing interest within synthetic and medicinal chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, offers a versatile scaffold for the development of novel pharmaceutical agents and other specialized chemical entities. The presence of these halogens can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. However, the very features that make this compound chemically intriguing also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide, designed for laboratory personnel, provides a comprehensive overview of the safe handling, storage, and disposal of this compound. By synthesizing data from structurally similar compounds and established principles for managing halogenated organic molecules, this document aims to foster a culture of safety and scientific integrity in the laboratory.

Chemical and Physical Properties: A Predictive Analysis

| Property | Predicted Value/Information | Rationale/Analogous Compound Data |

| Molecular Formula | C₁₀H₁₀BrFO | Derived from chemical structure. |

| Molecular Weight | ~245.09 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar brominated and fluorinated ketones are often solids[1]. |

| Solubility | Expected to be soluble in organic solvents (e.g., acetone, dichloromethane, ethyl acetate) and insoluble in water. | A common characteristic of non-polar organic compounds. |

| Reactivity | Stable under normal laboratory conditions. May be sensitive to strong oxidizing and reducing agents. The presence of the fluorine atom can influence the reactivity of the aromatic ring. | General reactivity of ketones and halogenated aromatic compounds. Fluorine's electron-withdrawing nature can affect substitution reactions on the phenyl ring[2][3]. |

Hazard Identification and Risk Assessment: A Proactive Approach

A formal risk assessment should be conducted before commencing any work with a new chemical entity[4]. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the hazards of structurally related compounds is warranted.

Anticipated Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Similar brominated ketones are classified with this hazard profile[5].

-

Skin Corrosion/Irritation: Causes skin irritation. This is a common hazard for halogenated aromatic compounds[5][6][7].

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation[5][6][7].

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[7].

The risk assessment process is a critical, self-validating system for ensuring laboratory safety.

Caption: A workflow for chemical risk assessment.

Engineering Controls: The First Line of Defense

Properly designed and maintained engineering controls are paramount for minimizing exposure to this compound.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors[2].

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in the event of accidental skin or eye contact[4][8].

Personal Protective Equipment (PPE): Essential Individual Protection

The appropriate selection and consistent use of PPE are crucial for safeguarding against direct chemical exposure.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing, a face shield should be worn in addition to goggles[2].

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is advisable to consult the glove manufacturer's compatibility chart for the specific solvents being used. For tasks with a higher risk of exposure, double-gloving is recommended[2].

-

Body Protection: A flame-resistant laboratory coat should be worn at all times. For larger-scale operations, a chemical-resistant apron may be necessary[2].

-

Respiratory Protection: If engineering controls are deemed insufficient to maintain exposure below acceptable limits, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used. All respirator use must be in accordance with a comprehensive respiratory protection program[4].

Safe Handling and Storage: Maintaining Chemical Integrity and Safety

Adherence to strict handling and storage protocols is essential for preventing accidents and maintaining the quality of the compound.

-

Handling:

-

Storage:

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is critical for responding effectively to accidental exposures or spills.

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[4][8][10][11].

-

In Case of Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[8][10][11].

-

In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention[7][9].

-

In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[7][9].

Spill Response Protocol

A tiered response is necessary depending on the scale of the spill.

Caption: A decision tree for responding to chemical spills.

Waste Disposal: Environmental Responsibility

Proper disposal of this compound and its contaminated waste is crucial to protect human health and the environment.

-

All waste containing this compound must be collected in clearly labeled, compatible containers.

-

Dispose of chemical waste through the institution's hazardous waste program. Do not dispose of it down the drain or in regular trash[8].

-

Brominated organic compounds may require specific disposal procedures, such as high-temperature incineration at a licensed facility, to prevent the formation of toxic byproducts[12][13][14].

Toxicological Information: Understanding the Biological Impact

While specific toxicological data for this compound is not available, the toxicology of brominated and fluorinated aromatic compounds provides a basis for understanding potential health effects.

-

Metabolism: Brominated flame retardants can undergo metabolic processes such as oxidative debromination and conjugation[15]. The presence of both bromine and fluorine may influence the metabolic pathways of this compound.

-

Neurotoxicity: Some novel brominated flame retardants have demonstrated neurotoxic potential[16].

-

General Toxicity: The toxicity of brominated aromatic compounds can vary, with some showing low acute toxicity but causing adverse effects with long-term exposure[17][18].

Experimental Protocol: A Self-Validating Workflow for a Standard Laboratory Reaction

This section outlines a generalized, step-by-step methodology for a common laboratory-scale reaction involving this compound, emphasizing the integration of safety measures at each stage.

Reaction: Nucleophilic Aromatic Substitution

-

Preparation and Pre-Reaction Checks:

-

Conduct a thorough risk assessment for all reagents and solvents.

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble and dry all necessary glassware.

-

Verify that appropriate PPE is available and in good condition.

-

-

Reagent Handling and Reaction Setup:

-

In a chemical fume hood, accurately weigh this compound and transfer it to the reaction vessel.

-

Add the appropriate solvent and other reagents, ensuring controlled addition for any exothermic reactions.

-

Equip the reaction vessel with a condenser and an inert gas inlet if the reaction is air or moisture-sensitive.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

-

Maintain the reaction under the specified conditions (e.g., temperature, stirring).

-

-

Work-up and Product Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction carefully, being mindful of any potential gas evolution or exotherms.

-

Perform the extraction and washing steps in a separatory funnel within the fume hood.

-

Dry the organic layer and concentrate the solvent using a rotary evaporator with appropriate vapor trapping.

-

-

Purification:

-

Purify the crude product using a suitable technique, such as column chromatography or recrystallization, within the fume hood.

-

-

Waste Management:

-

Segregate all waste streams (halogenated and non-halogenated solvents, solid waste) into appropriately labeled containers.

-

Dispose of all waste according to institutional guidelines.

-

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible use of novel chemical entities like this compound is fundamental to advancing scientific research. By integrating a comprehensive understanding of potential hazards with rigorous safety protocols, researchers can confidently explore the synthetic potential of this compound while ensuring a safe and compliant laboratory environment. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with institution-specific safety procedures and to remain vigilant in their commitment to safe laboratory practices.

References

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Link

-

Washington State University. Halogenated Solvents Safety. Link

-

BenchChem. Safety and handling of fluorinated organic compounds. Link

-

Amfluoro. 1-Bromo-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one. Link

-

ChemScene. 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol. Link

-

ChemRxiv. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Link

-

Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. Link

-

Ideal Response. What is bromine and what are the safe disposal and recycling methods?. Link

-

CHIMIA. Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. Link

-

Occupational Safety and Health Administration. Anesthetic Gases: Guidelines for Workplace Exposures. Link

-

Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. Link

-

U.S. Environmental Protection Agency. Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Link

-

Environmental Science & Technology. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Link

-

U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. Link

-

Organohalogen Compounds. BROMINE AHD WASTE INCINERATION. Link

-